molecular formula C12H13BrN2OS B6626351 2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole

2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B6626351
M. Wt: 313.22 g/mol
InChI Key: UAVAECULLKUCAZ-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound also features a bromo-substituted phenyl group and a methylsulfanylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-8-5-10(3-4-11(8)13)6-17-7-12-15-14-9(2)16-12/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVAECULLKUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSCC2=NN=C(O2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 4-bromo-3-methylphenylmethylsulfanyl intermediate: This step involves the reaction of 4-bromo-3-methylbenzyl chloride with sodium sulfide to form the corresponding sulfide.

    Cyclization to form the oxadiazole ring: The intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form larger heterocyclic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, nitriles, and amines.

    Oxidation products: Sulfoxides and sulfones are common oxidation products.

    Cyclization products: Larger heterocyclic compounds can be formed through cyclization reactions.

Scientific Research Applications

2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: Similar in structure but lacks the oxadiazole ring.

    4-Bromo-3-methylphenol: Contains a hydroxyl group instead of the oxadiazole ring.

    2-(4-Bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole: Similar in structure but has an oxazole ring instead of an oxadiazole ring.

Uniqueness

2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the bromo-substituted phenyl group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

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